5,7-Diazaspiro[3.4]octane-6,8-dione

Catalog No.
S751463
CAS No.
89691-88-3
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Diazaspiro[3.4]octane-6,8-dione

CAS Number

89691-88-3

Product Name

5,7-Diazaspiro[3.4]octane-6,8-dione

IUPAC Name

5,7-diazaspiro[3.4]octane-6,8-dione

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)

InChI Key

ILOQJTLRHGYIOU-UHFFFAOYSA-N

SMILES

C1CC2(C1)C(=O)NC(=O)N2

Canonical SMILES

C1CC2(C1)C(=O)NC(=O)N2

Organic Synthesis:

,7-Diazaspiro[3.4]octane-6,8-dione, also known as Spirocyclic diamide, has been utilized as a building block in the synthesis of various complex organic molecules. Its unique ring structure and functional groups make it a valuable precursor for diverse target compounds. Studies have demonstrated its application in the synthesis of:

  • Heterocyclic compounds

    5,7-Diazaspiro[3.4]octane-6,8-dione has served as a key starting material for the synthesis of various heterocyclic compounds, including pyrimidines, purines, and triazoles. These heterocycles are important scaffolds found in numerous biologically active molecules and functional materials .

  • Peptidomimetics

    The rigid and conformationally constrained structure of 5,7-diazaspiro[3.4]octane-6,8-dione makes it a promising candidate for the development of peptidomimetics. These are synthetic molecules that mimic the structure and function of natural peptides, offering potential applications in drug discovery .

Medicinal Chemistry:

The potential biological activities of 5,7-diazaspiro[3.4]octane-6,8-dione and its derivatives are currently being explored in medicinal chemistry research. Studies have shown promising results in several areas:

  • Antimicrobial activity

    Some derivatives of 5,7-diazaspiro[3.4]octane-6,8-dione have exhibited antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents .

  • Anticancer activity

    Initial investigations suggest that certain derivatives of 5,7-diazaspiro[3.4]octane-6,8-dione may possess anticancer activity. Further research is needed to explore their potential as therapeutic agents .

5,7-Diazaspiro[3.4]octane-6,8-dione is a bicyclic compound characterized by its unique spiro structure, which includes two nitrogen atoms in its framework. Its molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . The compound features a spirocyclic arrangement, which contributes to its distinct chemical properties and potential biological activities.

The reactivity of 5,7-Diazaspiro[3.4]octane-6,8-dione can be attributed to the presence of the carbonyl groups at positions 6 and 8, which can undergo nucleophilic addition reactions. Additionally, the nitrogen atoms can participate in various substitution reactions, making the compound versatile in synthetic organic chemistry. For example, heating a reaction mixture containing this compound can lead to the formation of derivatives through cyclization or condensation reactions .

Several synthesis methods have been reported for 5,7-Diazaspiro[3.4]octane-6,8-dione. One common approach involves the reaction of appropriate starting materials under controlled heating conditions. For instance, a synthesis method may involve heating a mixture for several hours at around 70°C, followed by the addition of water and subsequent purification steps . Other methods may explore different reagents or catalysts to optimize yield and purity.

5,7-Diazaspiro[3.4]octane-6,8-dione is primarily utilized in research settings as a building block for synthesizing more complex organic molecules. Its unique structure makes it a candidate for developing new pharmaceuticals and agrochemicals. Additionally, it may serve as a ligand in coordination chemistry or as an intermediate in organic synthesis.

Several compounds share structural similarities with 5,7-Diazaspiro[3.4]octane-6,8-dione:

Compound NameMolecular FormulaNotable Features
2-Thia-5,7-Diazaspiro[3.4]octane-6,8-dioneC5H6N2O2SContains sulfur instead of nitrogen
6,7-Diazaspiro[3.4]octane-5,8-dioneC6H8N2O2Different positioning of nitrogen atoms
5-Azaspiro[3.4]octane-6,8-dioneC6H8N2O2Contains one less nitrogen atom

Uniqueness: The unique spirocyclic structure of 5,7-Diazaspiro[3.4]octane-6,8-dione sets it apart from these similar compounds by providing distinct reactivity patterns and potential biological activities that may not be present in its analogs.

Traditional organic synthesis methods for 5,7-diazaspiro[3.4]octane-6,8-dione have focused on established carbon-carbon and carbon-nitrogen bond formation strategies. These approaches have provided the foundation for understanding the reactivity patterns and structural requirements for successful spirocycle construction.

Cyclocondensation Strategies

Diamine-Diacid Cyclocondensation Approach

The most widely documented traditional method involves the cyclocondensation of suitable diamine precursors with diacid derivatives . This approach leverages the formation of amide bonds followed by intramolecular cyclization to generate the spirocyclic diaza ring system. The reaction typically proceeds through a two-step mechanism: initial amide formation between the diamine and activated diacid (such as acid chlorides or anhydrides), followed by intramolecular cyclization under controlled thermal conditions .

Optimal reaction conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or methanol, with temperatures ranging from 80-120°C. The reaction typically requires 12-24 hours for complete conversion, yielding the target compound in 75-85% isolated yield after purification . The method demonstrates good functional group tolerance and allows for straightforward purification through recrystallization or column chromatography.

Multicomponent Cyclocondensation Reactions

Recent developments in cyclocondensation methodology have focused on multicomponent reactions that construct the spirocyclic framework in a single synthetic operation [2]. These approaches utilize 1,3-diketones or active methylene compounds as starting materials, which undergo sequential condensation and cyclization with appropriate nitrogen-containing reagents. The nitrilimide cycloaddition strategy has shown particular promise, where 1,2-diazaspiro [3] [3]nona-2,8-diene-6-one derivatives are synthesized through cycloaddition of nitrilimides to 3-arylidene-2(3H)-furanone derivatives [2].

The resulting products from these cyclocondensation reactions can be further transformed through treatment with hydrazine hydrate to yield pyrazolecarbohydrazide derivatives. These intermediates undergo subsequent intramolecular cyclization when treated with hydrochloric acid/acetic acid mixtures to afford 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives [2].

Ring-Closing Metathesis Applications

Grubbs Catalyst-Mediated Spirocycle Formation

Ring-closing metathesis has emerged as a powerful tool for spirocycle synthesis, offering mild reaction conditions and excellent functional group tolerance [4] [5]. The methodology involves the dialkylation of activated carbon centers with appropriate dihalide reagents, followed by metathesis-mediated cyclization using Grubbs catalysts. The required dialkylated starting materials are typically prepared from 1,3-diketones or substrates containing active methylene groups [4].

The ring-closing metathesis process provides spirocyclic products with retention of the double bond functionality, which serves as a versatile handle for further synthetic transformations. Reaction conditions typically involve the use of toluene or dichloromethane as solvent at reflux temperatures, with catalyst loadings of 5-10 mol% of first or second-generation Grubbs catalysts [5].

Tandem Ring-Closing and Cross-Metathesis Approaches

Advanced metathesis strategies have been developed that combine ring-closing metathesis with subsequent cross-metathesis reactions in a single pot [5]. This approach allows for the direct introduction of functional groups during the spirocycle formation process. The methodology has been successfully applied to the synthesis of spirocyclic thiazolidinediones, where N-allyl azaspiro derivatives undergo selective cross-metathesis with various olefins to prepare substituted azaspiro-[4.4]nonenediones [5].

The sequential ring-closing/cross-metathesis methodology demonstrates broad substrate compatibility, proceeding smoothly with both electron-rich and electron-poor olefins. The symmetrical bis-thiazolidinedione spirocyclic systems generated through this approach can serve as coupling partners for additional cross-metathesis reactions, providing access to thia-azaspiro-[4.4]nonene and -[4.5]decene-dione ring systems [5].

Catalytic Asymmetric Synthesis

Tsuji-Trost Reaction Optimization

Palladium-Catalyzed Intramolecular Cyclization

The Tsuji-Trost reaction has been extensively optimized for the asymmetric synthesis of spirocyclic diketopiperazines, including structural analogs of 5,7-diazaspiro[3.4]octane-6,8-dione [6] [7]. The intramolecular variant involves the palladium-catalyzed cyclization of Ugi adducts containing allylic leaving groups, which undergo oxidative addition to form π-allyl palladium intermediates [7].

The optimized reaction conditions employ palladium(II) bis(dibenzylideneacetone) (Pd₂(dba)₃) as the catalyst precursor at 5 mol% loading, combined with chiral phosphine ligands at 20 mol% loading. The reaction proceeds in dioxane solvent at room temperature over 12-24 hours, providing spirocyclic products in 80-95% yield with enantioselectivities ranging from 85-94% enantiomeric excess [7].

Mechanistic Considerations and Substrate Scope

The mechanism of spirocyclic diketopiperazine formation proceeds through the established Tsuji-Trost pathway, involving π-allyl palladium intermediate formation and subsequent nucleophilic attack by the deprotonated secondary amide [8]. The relatively low pKa of the amide nucleophile (below 25) facilitates the SN2-type substitution of the π-allyl palladium complex, leading to efficient carbon-nitrogen bond formation [8].

The substrate scope encompasses a wide range of Ugi adducts derived from various aldehydes, amines, carboxylic acids, and isocyanides. The methodology demonstrates excellent tolerance for both electron-rich and electron-poor aromatic substituents, as well as aliphatic variants. The absolute configuration of the newly formed stereocenter has been confirmed through X-ray crystallographic analysis [8].

Chiral Ligand Design for Stereocontrol

Spirobiindane-Based Chiral Ligands

Spirobiindane-based chiral ligands have emerged as privileged structures for asymmetric catalysis in spirocycle synthesis [9] [10]. These ligands derive their effectiveness from the rigid spirocyclic framework, which minimizes conformational flexibility and provides well-defined chiral environments around the metal center. The spiro backbone creates a three-dimensional chiral pocket that effectively discriminates between enantiomeric transition states [10].

The synthesis of cyclohexyl-fused spirobiindane ligands has been accomplished through a scalable asymmetric approach involving iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones followed by titanium tetrachloride-promoted asymmetric spiroannulation [11]. This methodology provides access to enantiopure spirobiindane derivatives in >99% enantiomeric excess and 67% overall yield over four steps without requiring chromatographic purification [11].

Phosphoramidite and Hybrid Ligand Systems

Phosphoramidite ligands derived from spirobiindane scaffolds have demonstrated excellent performance in asymmetric spirocycle synthesis [11]. These ligands combine the rigid chiral backbone of the spirobiindane system with the electronic properties of phosphorus coordination. The resulting chiral monodentate phosphoramidites exhibit enantioselectivities comparable to established privileged ligands in benchmark reactions including hydrogenation, hydroacylation, and [2+2] cycloaddition processes [11].

The development of tridentate phosphorus-amidopyridine ligands based on spirobiindane scaffolds has expanded the coordination chemistry options for asymmetric catalysis. These hybrid ligands provide multiple coordination sites, allowing for enhanced metal-ligand interactions and improved stereochemical control. X-ray crystallographic studies have revealed close structural similarities between these ligands and their established analogs, explaining their comparable stereochemical outcomes [11].

SPIROL and Related Spiroketal Ligands

The SPIROL family of ligands represents a significant advancement in chiral ligand design, featuring C₂-symmetric spiroketal-containing scaffolds that provide exceptional stereochemical control [12]. These ligands have been successfully employed in a wide array of stereoselective transformations, including iridium-catalyzed hydroarylations (up to 95% ee), palladium-catalyzed allylic alkylations (up to 97% ee), and intermolecular palladium-catalyzed Heck couplings (up to 94% ee) [12].

The expedient synthesis of SPIROL ligands from readily available starting materials makes them economically attractive for large-scale applications. The spiroketal framework provides conformational rigidity while maintaining sufficient flexibility for effective metal coordination. The C₂-symmetry reduces the number of possible diastereomeric metal-ligand complexes, simplifying the stereochemical analysis and improving selectivity [12].

Microwave-Assisted and Flow Chemistry Techniques

Microwave-Assisted Multicomponent Reactions

Microwave-assisted synthesis has revolutionized the preparation of spirocyclic compounds, offering significant advantages in terms of reaction rates, energy efficiency, and environmental impact [13] [14]. The use of microwave irradiation in spirocycle synthesis provides enhanced reaction rates through selective heating of polar molecules, leading to more efficient energy transfer and reduced reaction times from hours to minutes [13].

Recent developments in microwave-assisted multicomponent reactions have enabled the synthesis of complex spirocyclic frameworks in a single operation. These reactions typically involve the condensation of multiple components under microwave irradiation at 150-300 watts power, with reaction times ranging from 10-60 minutes depending on the substrate complexity [14]. The methodology has been successfully applied to the synthesis of spirooxindoles, spirochromenes, and related heterocyclic systems with yields consistently exceeding 85% [15].

Flow Chemistry Applications

Flow chemistry techniques have emerged as powerful tools for the continuous synthesis of spirocyclic compounds, offering advantages in terms of safety, reproducibility, and scalability [16] [17]. The technology is particularly well-suited for reactions involving reactive intermediates or hazardous reagents, as it eliminates the accumulation of dangerous materials and provides precise control over reaction conditions [18].

The generation of diazo compounds under flow conditions represents a significant advancement in spirocycle synthesis methodology [16]. The approach takes advantage of the ability to generate reactive intermediates in one reactor zone and immediately transfer them to another chemical environment for subsequent reactions. This concept has been successfully applied to achieve room temperature sp²-sp³ cross-coupling reactions using manganese dioxide as the oxidant for diazo generation from hydrazones [16].

Continuous Flow Purification Systems

Advanced flow chemistry setups incorporate in-line purification systems that remove byproducts and impurities during the synthesis process [19]. These systems typically employ aqueous washes, solid-phase extraction, or membrane separations to provide clean product streams. The continuous purification approach is particularly valuable for metal-catalyzed transformations where catalyst residues must be removed [19].

The implementation of continuous flow synthesis with integrated purification has been demonstrated for the production of aryldiazomethane solutions from bench-stable sulfonylhydrazones. The system provides clean, base-free diazo streams that are immediately compatible with sensitive metal-catalyzed transformations including cyclopropanation and ring expansion reactions [19].

Green Chemistry Approaches in Spirocycle Formation

Solvent-Free and Aqueous Synthesis Methods

Green chemistry principles have been increasingly applied to spirocycle synthesis, with particular emphasis on solvent-free and aqueous reaction systems [20] [21]. Solvent-free microwave-assisted synthesis has emerged as an environmentally benign approach that eliminates the use of organic solvents while maintaining high reaction efficiency. These methods typically involve the neat heating of reactants under microwave irradiation, providing products in excellent yields with minimal waste generation [22].

Aqueous synthesis methods have gained prominence due to the use of water as a renewable, non-toxic solvent. The development of water-compatible catalysts and reaction conditions has enabled the efficient synthesis of spirocyclic compounds in aqueous media. Microwave-assisted aqueous synthesis of spirooxindoles has been achieved through three-component reactions involving isatin, β-nitrostyrene, and benzyl amines or α-amino acids, providing products in 75-88% yields with good diastereoselectivity [15].

Heterogeneous Catalysis and Reusable Systems

The implementation of heterogeneous catalysis in spirocycle synthesis offers significant environmental advantages through catalyst recovery and reuse [21]. Mesoporous silica-based catalysts functionalized with sulfonic acid groups have been developed for the efficient synthesis of spirocyclic compounds. These catalysts demonstrate excellent activity and chemical stability, enabling multiple reaction cycles without significant loss of catalytic activity [21].

The use of reusable heterogeneous catalysts eliminates the need for expensive and potentially toxic homogeneous catalysts, while simplifying product purification through straightforward catalyst separation. The methodology has been successfully applied to the synthesis of spiro[diindeno[1,2-b:2',1'-e]pyridine-11,3'-indoline]-2',10,12-trione derivatives through pseudo four-component reactions, achieving excellent yields and short reaction times [21].

Electrochemical and Photochemical Approaches

Electrochemical synthesis represents an emerging green approach to spirocycle formation, utilizing electrical energy to drive bond-forming reactions without the need for stoichiometric oxidants or reductants [23]. The methodology offers precise control over reaction conditions and enables the synthesis of complex spirocyclic structures under mild conditions.

Photochemical approaches, particularly those involving visible light catalysis, have provided new opportunities for sustainable spirocycle synthesis. The use of photochemical energy activation enables reactions to proceed under ambient conditions, reducing energy consumption and environmental impact. Cage-confined asymmetric photocatalysis has been successfully applied to the synthesis of spirocyclobutanes through cross [2+2] photocycloaddition reactions [24].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (66.67%): Flammable solid [Danger Flammable solids];
H252 (66.67%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

89691-88-3

Wikipedia

5,7-diazaspiro[3.4]octane-6,8-dione

Dates

Last modified: 08-15-2023

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